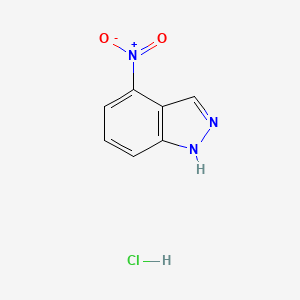

4-Nitro-1H-indazole hydrochloride

CAS No.: 1881329-19-6

Cat. No.: VC13584674

Molecular Formula: C7H6ClN3O2

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1881329-19-6 |

|---|---|

| Molecular Formula | C7H6ClN3O2 |

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | 4-nitro-1H-indazole;hydrochloride |

| Standard InChI | InChI=1S/C7H5N3O2.ClH/c11-10(12)7-3-1-2-6-5(7)4-8-9-6;/h1-4H,(H,8,9);1H |

| Standard InChI Key | RZPLQJSBIHYIIN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Nitro-1H-indazole hydrochloride belongs to the indazole family, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The nitro group at the 4-position introduces electron-withdrawing effects, influencing both reactivity and stability. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications. The InChI key (RZPLQJSBIHYIIN-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C=C1N+[O-])N=NC2.Cl) provide unambiguous representations of its structure .

Physical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 383.3 ± 15.0 °C (760 mmHg) |

| Melting Point | 199–203°C |

| Flash Point | 185.6 ± 20.4 °C |

| Solubility | Soluble in polar solvents (e.g., DMF, DMSO) |

These properties are critical for handling and application in laboratory settings .

Synthesis and Preparation

Nitration of Indazole

The synthesis of 4-nitro-1H-indazole typically involves nitration of indazole precursors. A patented method by Eli Lilly and Company outlines the preparation from 2-methyl-3-nitroaniline . In this process:

-

Reagents: Sodium nitrite (0.29 mol) and 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid.

-

Conditions: Reaction at 0°C with gradual warming to room temperature.

The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, as described in supplier protocols .

Chemical Reactivity and Functionalization

Reaction with Formaldehyde

A pivotal study by Alkorta et al. (2022) investigated the reaction of NH-indazoles with formaldehyde in aqueous HCl . Key findings include:

-

Mechanism: Formation of (1H-indazol-1-yl)methanol derivatives via electrophilic substitution.

-

Characterization: Solid-state NMR and X-ray crystallography confirmed the regioselective addition at the N1 position.

-

Theoretical Support: Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level validated the reaction pathway .

This reactivity underscores the compound’s utility in generating functionalized indazole derivatives for further chemical exploration.

Electrophilic Substitution

The nitro group directs electrophilic attacks to specific positions on the indazole ring. For instance, halogenation or sulfonation reactions preferentially occur at the 5- or 7-positions, governed by the nitro group’s meta-directing effects. Such transformations expand the compound’s utility in medicinal chemistry .

Applications in Chemical Research

Intermediate in Organic Synthesis

4-Nitro-1H-indazole hydrochloride is a precursor to:

-

Pharmaceutical Agents: Indazole cores are prevalent in NSAIDs (e.g., benzydamine) and anticancer agents .

-

Ligands for Catalysis: Functionalized indazoles serve as ligands in transition-metal catalysis, enhancing reaction efficiency in cross-coupling reactions.

Materials Science

Nitroindazole derivatives are explored for optoelectronic applications due to their conjugated π-systems. Theoretical studies suggest potential in organic semiconductors, though experimental validation remains ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume